Technical Documentation Center

Methyl 2-(3-aminoazetidin-1-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(3-aminoazetidin-1-yl)acetate

Core Science & Biosynthesis

Foundational

Methyl 2-(3-aminoazetidin-1-yl)acetate chemical structure and physical properties

An In-depth Technical Guide to Methyl 2-(3-aminoazetidin-1-yl)acetate for Advanced Drug Discovery Authored by a Senior Application Scientist This guide provides an in-depth analysis of Methyl 2-(3-aminoazetidin-1-yl)acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-(3-aminoazetidin-1-yl)acetate for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Methyl 2-(3-aminoazetidin-1-yl)acetate, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a robust synthetic protocol, and its emerging applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

The Strategic Importance of the 3-Aminoazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged" scaffold in modern drug discovery. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of a drug candidate. Specifically, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a more rigid conformation for optimal binding to biological targets.

The 3-aminoazetidine core, in particular, is a key pharmacophore. The presence of a primary amine at the 3-position provides a crucial handle for further functionalization, allowing for the creation of diverse chemical libraries. Derivatives of 3-aminoazetidine have shown promise as triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters, which is a key strategy in the development of broad-spectrum antidepressants.[1][2]

Chemical Structure and Physicochemical Properties

Methyl 2-(3-aminoazetidin-1-yl)acetate is a bifunctional molecule featuring a reactive primary amine and a methyl ester. This combination makes it an ideal starting material for a wide range of chemical transformations.

Caption: Chemical structure of Methyl 2-(3-aminoazetidin-1-yl)acetate.

Physicochemical Data Summary

While specific experimental data for Methyl 2-(3-aminoazetidin-1-yl)acetate is not widely published, we can infer its properties based on its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₆H₁₂N₂O₂Calculated
Molecular Weight 144.17 g/mol Calculated
CAS Number Not readily available-
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar small molecule amines and esters.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO)Presence of polar amine and ester functional groups.
XLogP3 -1.2Predicted, indicating hydrophilicity.
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 3Calculated

A Reliable Synthetic Pathway

A practical and efficient synthesis of Methyl 2-(3-aminoazetidin-1-yl)acetate can be achieved through a two-step process starting from a commercially available protected 3-aminoazetidine. The use of a tert-butoxycarbonyl (Boc) protecting group for the primary amine is recommended due to its stability under the reaction conditions and ease of removal.

Experimental Protocol

Step 1: N-Alkylation of Boc-3-aminoazetidine

  • To a solution of Boc-3-aminoazetidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl bromoacetate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(3-(Boc-amino)azetidin-1-yl)acetate.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting product, likely the corresponding salt (e.g., trifluoroacetate or hydrochloride), can be used directly or neutralized with a mild base if the free amine is required.

start Boc-3-aminoazetidine reagents1 Methyl bromoacetate, DIPEA, Acetonitrile start->reagents1 intermediate Methyl 2-(3-(Boc-amino)azetidin-1-yl)acetate reagents1->intermediate reagents2 TFA or HCl in Dioxane, DCM intermediate->reagents2 product Methyl 2-(3-aminoazetidin-1-yl)acetate (salt form) reagents2->product

Caption: Proposed synthetic workflow for Methyl 2-(3-aminoazetidin-1-yl)acetate.

Applications in Drug Discovery and Development

Methyl 2-(3-aminoazetidin-1-yl)acetate is a valuable building block for creating libraries of compounds for high-throughput screening. Its bifunctional nature allows for diverse derivatization at both the primary amine and the ester.

  • Amide Coupling: The primary amine can be readily acylated with a wide range of carboxylic acids to form amides, introducing diverse side chains.

  • Reductive Amination: The amine can also undergo reductive amination with aldehydes or ketones to introduce further complexity.

  • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form another set of amides.

A key area of application for this scaffold is in the development of central nervous system (CNS) therapeutics. As mentioned, 3-aminoazetidine derivatives have been investigated as triple reuptake inhibitors.[1][2] The core structure of Methyl 2-(3-aminoazetidin-1-yl)acetate provides an excellent starting point for synthesizing analogs to probe the structure-activity relationships (SAR) for this class of compounds.

core Methyl 2-(3-aminoazetidin-1-yl)acetate amine_derivatization Derivatization at Primary Amine core->amine_derivatization ester_derivatization Derivatization at Methyl Ester core->ester_derivatization amide_coupling Amide Coupling amine_derivatization->amide_coupling reductive_amination Reductive Amination amine_derivatization->reductive_amination hydrolysis Hydrolysis to Carboxylic Acid ester_derivatization->hydrolysis library Diverse Chemical Library amide_coupling->library reductive_amination->library amide_formation Amide Formation hydrolysis->amide_formation amide_formation->library screening High-Throughput Screening library->screening lead_optimization Lead Optimization screening->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Drug discovery workflow utilizing Methyl 2-(3-aminoazetidin-1-yl)acetate.

Predicted Spectral Characteristics (¹H NMR)

The structural confirmation of Methyl 2-(3-aminoazetidin-1-yl)acetate can be achieved using standard spectroscopic techniques. The predicted ¹H NMR spectrum would exhibit characteristic signals:

  • ~3.7 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).

  • ~3.4-3.6 ppm (multiplet, 2H): The methylene protons of the acetate group (-CH₂-COO).

  • ~3.0-3.3 ppm (multiplets, 4H): The methylene protons of the azetidine ring.

  • ~2.8-3.0 ppm (multiplet, 1H): The methine proton of the azetidine ring (-CH-NH₂).

  • A broad singlet (2H): The protons of the primary amine (-NH₂). The chemical shift of this signal is highly dependent on the solvent and concentration.

Handling and Storage

As with most amines, Methyl 2-(3-aminoazetidin-1-yl)acetate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is expected to be stable under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.

Conclusion

Methyl 2-(3-aminoazetidin-1-yl)acetate is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and bifunctionality provide a solid foundation for the synthesis of diverse compound libraries. The insights and protocols provided in this guide are intended to facilitate the use of this valuable scaffold in the pursuit of novel and effective therapeutics.

References

Sources

Exploratory

Mechanism of action of azetidine derivatives like Methyl 2-(3-aminoazetidin-1-yl)acetate

Engineering 3D Chemical Space: The Mechanistic and Pharmacological Role of Azetidine Derivatives in Modern Drug Discovery The Paradigm Shift to sp³-Rich Architectures Historically, drug discovery relied heavily on flat,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering 3D Chemical Space: The Mechanistic and Pharmacological Role of Azetidine Derivatives in Modern Drug Discovery

The Paradigm Shift to sp³-Rich Architectures

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings due to their synthetic tractability. However, modern medicinal chemistry has recognized that increasing the three-dimensional complexity—quantified by the fraction of sp³ carbons (Fsp³)—dramatically improves target specificity and clinical success rates. Four-membered nitrogen heterocycles, particularly azetidines, have emerged as privileged scaffolds to achieve this[1].

As a Senior Application Scientist, I approach azetidine derivatives not merely as structural variants, but as precision tools to solve specific pharmacological liabilities. Molecules like Methyl 2-(3-aminoazetidin-1-yl)acetate serve as highly versatile, bifunctional building blocks that allow researchers to seamlessly graft the azetidine pharmacophore onto existing lead compounds, fundamentally altering their physicochemical properties and mechanisms of action.

Structural and Electronic Causality: Why Azetidines?

The decision to replace a traditional macrocycle (e.g., piperidine or pyrrolidine) with an azetidine ring is driven by strict physicochemical causality:

  • Basicity Modulation (pKₐ Reduction): The severe ring strain of the four-membered azetidine increases the s-character of the nitrogen's lone pair. This inherently lowers the basicity of the amine (pKₐ ~ 8.0–8.5) compared to piperidines (pKₐ ~ 9.5–10.0)[2]. Lower basicity reduces the compound's ionization state at physiological pH, which directly mitigates binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity.

  • Vectorial Exit Trajectories: The rigid, compact geometry of the azetidine ring alters the spatial trajectory of attached substituents. This allows the molecule to access narrow, sterically constrained binding pockets that larger rings cannot penetrate.

  • Metabolic Shielding: By eliminating the metabolically labile C–H bonds prevalent in larger saturated rings, azetidines demonstrate profound resistance to Cytochrome P450 (CYP450) mediated oxidation[3].

Methyl 2-(3-aminoazetidin-1-yl)acetate as a Strategic Node

Methyl 2-(3-aminoazetidin-1-yl)acetate is a sophisticated linker designed for late-stage functionalization. Its mechanism of utility relies on its bifunctionality:

  • The Primary Amine (C3 Position): Acts as a highly reactive nucleophile for chemoselective amide coupling or reductive amination with target warheads.

  • The Acetate Ester (N1 Position): Provides an orthogonally protected carboxylate. Post-coupling, this ester can be saponified to a free acid, acting as a functional handle to attach PROTAC E3 ligase recruiters or antibody-drug conjugate (ADC) payloads.

Mechanisms of Action Across Therapeutic Areas

When integrated into therapeutic cores, azetidine derivatives dictate the mechanism of action by enforcing highly specific protein-ligand interactions.

  • Oncology (STAT3 Inhibition): Azetidine amides act as direct, potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). By slotting precisely into the SH2 domain of STAT3, the azetidine core prevents the phosphorylation and subsequent homodimerization of the protein. This arrests its nuclear translocation, thereby silencing the transcription of critical oncogenes[4].

  • Neuroinflammation (P2X7 Antagonism): In microglial cells, specific azetidine derivatives (such as KHG26792) antagonize the P2X7 receptor. This blockade directly interrupts ATP-induced intracellular calcium flux, subsequently suppressing the NFAT and MAPK signaling cascades and halting the release of pro-inflammatory cytokines like TNF-α[5].

  • Infectious Disease (Mycolic Acid Inhibition): Novel azetidine series have demonstrated potent bactericidal activity against multi-drug resistant Mycobacterium tuberculosis. Their mechanism involves the targeted disruption of cell envelope biogenesis by arresting late-stage mycolic acid assembly, bypassing existing resistance mechanisms[6].

STAT3_Pathway Ligand Extracellular Signal (IL-6 / Growth Factors) Receptor Cell Surface Receptor (gp130) Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer (SH2 Domain) JAK->STAT3 Dimer STAT3 Homodimerization (Blocked) STAT3->Dimer Phosphorylation Azetidine Azetidine Derivative (e.g., STAT3 Inhibitor) Azetidine->STAT3 Binds SH2 Domain Prevents Activation Nucleus Nuclear Translocation & Oncogene Transcription Dimer->Nucleus Normal Pathway

Caption: STAT3 signaling cascade and targeted inhibition by azetidine derivatives.

Quantitative Pharmacological Profiling

To justify the synthetic effort of incorporating an azetidine ring, we must look at the empirical data. The table below summarizes the typical pharmacological optimization observed when replacing a standard piperidine ring with an azetidine bioisostere.

PropertyPiperidine Analog (sp²/sp³ mix)Azetidine Analog (sp³ rich)Causality / Impact
pKₐ (Basicity) ~ 9.5 - 10.0~ 8.0 - 8.5Increased ring strain increases s-character of the N lone pair, reducing basicity and mitigating hERG channel liability.
LogD (Lipophilicity) ~ 3.5~ 2.1Smaller ring size and reduced carbon count lower lipophilicity, significantly enhancing aqueous solubility.
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)Elimination of metabolically labile C–H bonds prevents rapid CYP450-mediated oxidation in the liver.
Fraction sp³ (Fsp³) 0.450.65Enhanced 3D character improves spatial complementarity with complex, non-planar protein binding pockets.

Self-Validating Experimental Workflows

Theoretical design is meaningless without robust, reproducible execution. The following protocols detail the integration and validation of Methyl 2-(3-aminoazetidin-1-yl)acetate. Every protocol is designed as a self-validating system , incorporating internal controls to ensure data integrity.

Protocol A: Chemoselective Amide Coupling of the Azetidine Linker

Rationale: To couple the primary amine of Methyl 2-(3-aminoazetidin-1-yl)acetate to a target carboxylic acid without inducing racemization or premature ester hydrolysis. HATU is selected over EDC/NHS due to its superior kinetics for sterically hindered primary amines on strained rings.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS to confirm the complete formation of the active HOAt ester (Blank Control).

  • Coupling: Add Methyl 2-(3-aminoazetidin-1-yl)acetate hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature under nitrogen.

  • Monitoring: At t=1h and t=4h, quench 5 µL aliquots in 100 µL Methanol.

    • Self-Validation Checkpoint 2: LC-MS must show the desired product mass (M+H)⁺. The absence of the hydrolyzed free acid byproduct validates that the methyl ester remains intact under these basic conditions.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: In Vitro Microsomal Clearance Assay (Metabolic Stability)

Rationale: To empirically validate that the azetidine scaffold confers resistance to CYP450-mediated oxidation. Because our molecule contains a methyl ester, we must differentiate between CYP-mediated clearance and non-specific esterase cleavage.

  • Preparation: Prepare a 1 mg/mL solution of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation: Pre-incubate the azetidine test compound (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at t=0, 15, 30, 45, and 60 minutes. Immediately quench each into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validating Controls:

    • Positive Control: Run Verapamil concurrently. Rapid clearance validates that the microsomes are enzymatically active.

    • Negative Control: Run Warfarin concurrently. Low clearance validates the absence of non-specific degradation.

    • Minus-NADPH Control: Run the test compound without NADPH. If clearance occurs here, the compound is being degraded by microsomal esterases (cleaving the methyl ester), not CYP450 enzymes.

  • Analysis: Centrifuge quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

Azetidine_Workflow Lead Identify Planar Lead (High lipophilicity, low stability) Design Bioisosteric Design (Select Azetidine Scaffold) Lead->Design Synthesis Chemical Synthesis (Couple Methyl 2-(3-aminoazetidin-1-yl)acetate) Design->Synthesis Assay1 Physicochemical Assays (pKₐ, LogD, Solubility) Synthesis->Assay1 Assay2 In Vitro Stability (Microsomal Clearance) Synthesis->Assay2 Validation Target Engagement (Efficacy Validated) Assay1->Validation Assay2->Validation

Caption: Rational workflow for integrating and validating azetidine bioisosteres in drug design.

References

  • Examples of azetidine-based bioisosters Source: ResearchGate URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (NIH) URL:[Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres Source: Digitell Inc / Scientific Presentations URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The azetidine derivative, KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia Source: PubMed (NIH) URL:[Link]

  • Azetidines kill Mycobacterium tuberculosis without detectable resistance by blocking mycolate assembly Source: bioRxiv URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Receptor Binding Affinity Studies for Novel Azetidine Scaffolds

A Case Study with Methyl 2-(3-aminoazetidin-1-yl)acetate Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study with Methyl 2-(3-aminoazetidin-1-yl)acetate

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and provide unique three-dimensional exit vectors.[1] The introduction of novel chemical entities, such as Methyl 2-(3-aminoazetidin-1-yl)acetate, into drug discovery pipelines necessitates a robust and systematic evaluation of their biological targets. This in-depth technical guide provides a comprehensive framework for characterizing the receptor binding affinity of such novel compounds. We will explore the strategic process from initial target hypothesis generation to the detailed execution and analysis of key binding assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and generate high-quality, reproducible data.

Introduction to the Azetidine Scaffold and the Importance of Affinity Profiling

The Role of Azetidines in Drug Discovery

Saturated heterocycles are foundational components of many approved drugs. Among them, the four-membered azetidine ring has gained significant attention as a versatile building block.[1] Its strained ring system offers a rigid conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, incorporating the azetidine motif can improve properties like aqueous solubility and metabolic stability, making it an attractive feature for lead optimization campaigns.[1]

Profile of the Test Compound: Methyl 2-(3-aminoazetidin-1-yl)acetate

The compound at the center of this guide, Methyl 2-(3-aminoazetidin-1-yl)acetate, is a novel entity. A survey of the scientific literature indicates that while the broader class of 3-aminoazetidine derivatives has been explored for various biological activities, including as triple reuptake inhibitors and histamine H3 receptor agonists, this specific molecule is not extensively characterized.[2][3] Its structure features a secondary amine integrated into the azetidine ring and a primary amine, both of which are potential hydrogen bond donors and acceptors, suggesting possible interactions with a wide range of biological targets.

The Critical Role of Receptor Binding Affinity

Receptor binding assays are fundamental to drug discovery.[4] They are designed to measure the strength of the interaction between a ligand (the drug candidate) and its molecular target (the receptor). This interaction is quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. Early and accurate determination of binding affinity is crucial for:

  • Target Validation: Confirming that a drug candidate interacts with its intended target.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in designing more potent and selective compounds.

  • Selectivity Profiling: Assessing the compound's potential for off-target effects, which can lead to adverse drug reactions.

Strategy for a Novel Compound: From Hypothesis to Data

For a novel compound like Methyl 2-(3-aminoazetidin-1-yl)acetate, the first challenge is identifying potential biological targets. A logical, multi-pronged approach is required.

Target Hypothesis Generation
  • Structural Similarity Analysis: The 3-aminoazetidine core is present in molecules known to target G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][3] For instance, derivatives have shown activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] This suggests that an initial screen against a panel of CNS-related GPCRs and transporters would be a logical starting point.

  • In Silico Screening: Computational methods, such as molecular docking, can be used to predict the binding of the compound to a library of known protein structures. This can help prioritize potential targets for experimental validation.

  • Broad Panel Screening: A practical first step is to submit the compound to a commercial broad-panel screening service (e.g., the Psychoactive Drug Screening Program - PDSP, or commercial panels from companies like Eurofins). These panels test the compound against hundreds of known receptors, ion channels, and transporters at a fixed concentration to identify initial "hits."

For the purposes of this guide, let us hypothesize that initial screening revealed a significant interaction with a G-protein coupled receptor, for example, the Dopamine D2 receptor. The subsequent sections will detail the methods to confirm and precisely quantify this interaction.

Methodologies for In-Depth Affinity Determination

Once a preliminary target is identified, a suite of quantitative binding assays is employed to determine the affinity and kinetics of the interaction.

Radioligand Binding Assays: The Gold Standard for Primary Screening

Radioligand binding assays are a powerful and sensitive tool for studying receptor-ligand interactions.[5] They are often considered the gold standard for their robustness and are widely used in both academic and industrial settings.[6]

Principle of Competitive Binding: This assay measures the ability of our unlabeled test compound (the "competitor") to displace a known, radioactively labeled ligand ("radioligand") that has high affinity and specificity for the target receptor. The reduction in bound radioactivity is proportional to the affinity of the test compound.

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Compound Test Compound (Serial Dilution) Incubate Incubate to Equilibrium Compound->Incubate Radioligand Radioligand (Fixed Concentration) Radioligand->Incubate Receptor Receptor Source (e.g., Cell Membranes) Receptor->Incubate Separate Separate Bound/Free Ligand (Rapid Filtration) Incubate->Separate Detect Quantify Radioactivity (Scintillation Counting) Separate->Detect Analyze Generate IC50 Curve & Calculate Ki Detect->Analyze cluster_workflow SPR Experimental Cycle Immobilize 1. Immobilize Receptor on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Association 3. Inject Compound (Association Phase) Equilibrate->Association Dissociation 4. Flow Buffer (Dissociation Phase) Association->Dissociation Regenerate 5. Regenerate Surface (Remove Bound Compound) Dissociation->Regenerate

Figure 2: The sequential phases of a typical SPR experiment.

Detailed Step-by-Step Protocol: SPR Analysis

  • Immobilization of the Receptor:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC/NHS.

    • Inject the purified receptor protein over the surface. The primary amines on the protein will form covalent bonds with the activated surface. [7] * Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Equilibrate the surface with a continuous flow of running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of Methyl 2-(3-aminoazetidin-1-yl)acetate over the immobilized receptor surface for a defined period (association phase).

    • Switch back to the running buffer flow and monitor the dissociation of the compound from the receptor (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt) to remove all bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting data, known as a sensorgram, plots response units (RU) versus time.

    • Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [8]It is considered the gold standard for determining the thermodynamics of an interaction, providing a complete thermodynamic profile in a single experiment. [9] Principle of ITC: A solution of the test compound is titrated into a sample cell containing the purified receptor protein. The instrument measures the minute heat changes that occur upon binding.

Detailed Step-by-Step Protocol: ITC Analysis

  • Sample Preparation:

    • Extensively dialyze both the purified receptor protein and the test compound into the same buffer to minimize heats of dilution.

    • Accurately determine the concentration of both the protein and the compound.

    • Load the protein into the sample cell and the compound into the injection syringe. [10]

  • Titration Experiment:

    • Perform a series of small, sequential injections of the compound into the protein solution while stirring.

    • After each injection, the heat change is measured and integrated over time.

  • Data Analysis:

    • The integrated heat per injection is plotted against the molar ratio of compound to protein.

    • This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, or its inverse, Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). [10]The entropy (ΔS) can then be calculated.

Data Interpretation and Quality Control

From IC50 to Ki: A True Measure of Affinity

The IC50 value obtained from a competitive radioligand binding assay is dependent on the experimental conditions, particularly the concentration of the radioligand used. [11][12]To determine an absolute measure of affinity, the inhibitory constant (Ki), the IC50 value must be converted using the Cheng-Prusoff equation . [11][13] Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibitory constant for the test compound.

  • IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

This conversion is critical as the Ki is an intrinsic property of the compound and its target, allowing for direct comparison of potencies between different compounds and different experiments. [11][14]

Summarizing Affinity and Kinetic Data

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Binding Affinity Data for Methyl 2-(3-aminoazetidin-1-yl)acetate

Target Receptor Assay Type Parameter Value Units
Dopamine D2 Radioligand Binding IC50 150 nM
Ki 75 nM
Dopamine D2 SPR ka (on-rate) 1.2 x 10⁵ M⁻¹s⁻¹
kd (off-rate) 9.0 x 10⁻³ s⁻¹
Kd 75 nM
Dopamine D2 ITC Kd 80 nM
ΔH -8.5 kcal/mol

| | | -TΔS | -2.3 | kcal/mol |

Note: Data are hypothetical and for illustrative purposes only.

Ensuring Assay Integrity

Robust and reproducible data relies on stringent quality control. Key considerations include:

  • Receptor Validation: Ensure the receptor source is of high quality and expresses the correct target.

  • Ligand Integrity: Confirm the purity and stability of the test compound and radioligand.

  • Assay Window: In binding assays, the specific binding should be a high percentage of the total binding (ideally >80%). [15]* Statistical Rigor: Experiments should be performed in replicate (n≥3) and results reported as mean ± standard error.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the receptor binding affinity of a novel chemical entity, using Methyl 2-(3-aminoazetidin-1-yl)acetate as a case study. By progressing from broad screening and hypothesis generation to detailed biophysical characterization with orthogonal methods like radioligand binding, SPR, and ITC, researchers can build a high-confidence profile of a compound's activity.

The data generated from these studies are foundational. A promising affinity profile, such as the hypothetical data presented, would warrant progression to the next critical phase of drug discovery: functional assays . These experiments (e.g., cAMP assays for Gi/Gs-coupled receptors or calcium flux assays for Gq-coupled receptors) will determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor, ultimately defining its therapeutic potential. [16]

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Tripodi, F., et al. (2020). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Medicinal Chemistry. [Link]

  • Lee, J., et al. (2018). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Giebultowicz, J., & Rwer, M. (2013). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology. [Link]

  • Aragen Bioscience. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen Tech Note. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy Practice. [Link]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments Application Note. [Link]

  • Tripodi, F., et al. (2020). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. [Link]

  • Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • O'Connell, T. N., & Ladbury, J. E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry. [Link]

  • Sykes, D. A., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of Biomolecular Screening. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Pdi, C., & Velzquez-Campoy, A. (2017). Isothermal Titration Calorimetry: Principles and Applications. eLS. [Link]

  • Day, Y. S., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • Chen, Y. C., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. [Link]

  • Davenport, A. P., & Russell, F. D. (2012). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. [Link]

  • Armirotti, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray Services. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Olsen, R. W., & Li, G. D. (2011). GABAA receptors as molecular targets of general anesthetics: identification of binding sites provides clues to allosteric modulation. Canadian Journal of Anesthesia. [Link]

  • Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Other protein targets. British Journal of Pharmacology. [Link]

  • PubChem. (n.d.). 7-(3-Aminoazetidin-1-yl)-1-(6-amino-3,5-difluoropyridine-2-yl)-6-fluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem Compound Summary. [Link]

  • Lee, S. (2025). Amylin Receptor 1 Mutagenesis Revealed a Potential Role of Calcitonin Serine 29 in Receptor Interaction. International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-(3-aminoazetidin-1-yl)acetate

Application Note: Synthesis and Isolation Protocol for Methyl 2-(3-aminoazetidin-1-yl)acetate Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-(3-aminoazetidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for Methyl 2-(3-aminoazetidin-1-yl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS: 1468994-99-1)

Strategic Overview & Synthetic Rationale

Methyl 2-(3-aminoazetidin-1-yl)acetate is a highly valuable bifunctional building block frequently utilized in the design of targeted protein degraders (PROTACs) and other advanced medicinal chemistry architectures[1]. The azetidine ring provides a rigid, low-molecular-weight spacer that improves the pharmacokinetic properties of drug candidates by lowering lipophilicity while maintaining vectorality.

The most robust, scalable, and self-validating synthetic route to this compound involves a two-step sequence starting from commercially available tert-butyl azetidin-3-ylcarbamate (Boc-3-aminoazetidine).

  • N-Alkylation: An SN​2 reaction between the secondary amine of the azetidine and methyl bromoacetate.

  • Acidic Deprotection: Cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine, typically isolated as a hydrochloride or trifluoroacetate salt to prevent spontaneous intermolecular amidation (polymerization) of the free base.

G SM tert-Butyl azetidin-3-ylcarbamate (Starting Material) Step1 Step 1: S_N2 Alkylation Methyl bromoacetate K2CO3, MeCN, 60°C SM->Step1 Intermediate Methyl 2-(3-(Boc-amino) azetidin-1-yl)acetate (Intermediate) Step1->Intermediate Step2 Step 2: Deprotection 4M HCl in Dioxane RT, 2h Intermediate->Step2 Product Methyl 2-(3-aminoazetidin -1-yl)acetate HCl (Final Product) Step2->Product

Figure 1: Two-step synthetic workflow for Methyl 2-(3-aminoazetidin-1-yl)acetate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
tert-Butyl azetidin-3-ylcarbamate172.231.0 eq1.72 gSubstrate
Methyl bromoacetate152.971.1 eq1.68 g (1.04 mL)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.5 eq3.45 gAcid Scavenger (Base)
Acetonitrile (MeCN)41.05N/A30.0 mLSolvent
4M HCl in DioxaneN/A10.0 eq25.0 mLDeprotecting Agent

Step-by-Step Methodologies & Mechanistic Causality

Protocol A: Synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)acetate

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (1.72 g, 10.0 mmol) and anhydrous potassium carbonate (3.45 g, 25.0 mmol)[1].

  • Solvation: Suspend the mixture in anhydrous acetonitrile (30 mL). Purge the flask with nitrogen gas.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add methyl bromoacetate (1.04 mL, 11.0 mmol) dropwise over 5 minutes via syringe.

  • Reaction: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C and stir vigorously for 4–6 hours. Monitor reaction progression via TLC (DCM:MeOH, 95:5, Ninhydrin stain) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with additional acetonitrile (2 x 15 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude intermediate as a pale yellow oil. This intermediate is generally of sufficient purity (>90%) to be used directly in the next step without column chromatography.

Expertise & Causality Insight:

  • Why K2​CO3​ and MeCN? Potassium carbonate is selected as a mild, heterogeneous inorganic base. It is strong enough to neutralize the hydrobromic acid generated during the SN​2 displacement, driving the reaction forward, but mild enough to prevent the base-catalyzed hydrolysis of the methyl ester[1]. Acetonitrile is the optimal solvent because its polar aprotic nature accelerates SN​2 kinetics while keeping the inorganic base largely insoluble, preventing unwanted side reactions.

Protocol B: Boc-Deprotection to Yield the Target Amine Salt

Procedure:

  • Preparation: Dissolve the crude intermediate from Protocol A (approx. 2.4 g, ~10 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a 100 mL round-bottom flask.

  • Deprotection: Place the flask in a water bath at room temperature (to act as a heat sink). Slowly add 4M HCl in Dioxane (25.0 mL, 100 mmol) while stirring.

  • Reaction: Stir the solution at room temperature for 2 hours. The evolution of gas ( CO2​ and isobutylene) will be observed initially. A white precipitate (the product hydrochloride salt) may begin to form as the reaction progresses.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Trituration: To remove residual dioxane and non-polar impurities, suspend the resulting solid in diethyl ether (20 mL), sonicate for 2 minutes, and filter. Wash the solid with additional diethyl ether (2 x 10 mL) and dry under high vacuum to afford Methyl 2-(3-aminoazetidin-1-yl)acetate dihydrochloride as a white to off-white solid.

Expertise & Causality Insight:

  • Why HCl in Dioxane over TFA? While Trifluoroacetic acid (TFA) is a common Boc-deprotection reagent, using anhydrous HCl in dioxane is highly preferred for this specific substrate. The resulting hydrochloride salt is highly crystalline, non-hygroscopic, and easy to isolate via simple ethereal trituration. Furthermore, isolating the compound as a salt is critical; the free amine of this molecule is highly prone to intramolecular or intermolecular nucleophilic attack on the methyl ester, leading to unwanted diketopiperazine-like cyclization or polymerization.

Analytical Validation Standards

To ensure the self-validating nature of this protocol, the final product must meet the following analytical criteria before use in downstream coupling reactions:

  • LC-MS: Expected m/z for [M+H]+ is 145.1. The MS trace should show a single dominant peak corresponding to the free base mass, despite being isolated as a salt.

  • 1 H NMR (400 MHz, D2​O ): The spectrum must lack the massive singlet at ~1.4 ppm characteristic of the tert-butyl group (9H). Key diagnostic peaks include the methyl ester singlet (~3.8 ppm, 3H), the methylene spacer singlet (~4.1 ppm, 2H), and the multiplet for the azetidine methine proton (~4.3 ppm, 1H).

References

  • World Intellectual Property Organization. "Bifunctional compounds for the treatment of cancer".

Sources

Application

Protocols for scaling up Methyl 2-(3-aminoazetidin-1-yl)acetate production

Application Note: Process Scale-Up and Optimization for Methyl 2-(3-aminoazetidin-1-yl)acetate Introduction and Rationale The azetidine ring—a four-membered saturated nitrogen-containing heterocycle—has transitioned from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Scale-Up and Optimization for Methyl 2-(3-aminoazetidin-1-yl)acetate

Introduction and Rationale

The azetidine ring—a four-membered saturated nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry[1]. Its unique conformational constraints introduce rigid three-dimensionality to drug candidates, often improving metabolic stability, aqueous solubility, and target-binding affinity compared to highly flexible aliphatic chains or larger, flatter heterocycles like piperidines[1].

Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS: 1468994-99-1) is a highly versatile bifunctional building block. However, scaling its production from discovery (milligram) to preclinical (kilogram) batches presents distinct chemical engineering challenges. Free amino esters are notoriously prone to intermolecular self-condensation (forming polyamides) or intramolecular cyclization. Furthermore, the inherent ring strain of the azetidine core (ring strain energy of ~25.2 kcal/mol) requires mild conditions to prevent ring-opening[2]. This application note details a self-validating, two-step scalable protocol designed to safely produce this intermediate as a stable dihydrochloride salt.

Synthetic Strategy and Mechanistic Causality

To ensure a robust scale-up, the synthetic route must prioritize high-yielding reactions that avoid chromatographic purification.

Step 1: N-Alkylation of Boc-3-aminoazetidine The process begins with the alkylation of commercially available tert-butyl azetidin-3-ylcarbamate (Boc-3-aminoazetidine) using methyl bromoacetate.

  • Causality for Reagent Selection: Potassium carbonate ( K2​CO3​ ) in acetonitrile (ACN) is selected over stronger organic bases (like DIPEA) or highly polar solvents (like DMF). Strong bases or high temperatures can drive over-alkylation, leading to quaternary ammonium impurities. ACN provides a heterogeneous system where the inorganic salts can be easily removed via simple filtration prior to concentration, streamlining the engineering workflow.

Step 2: Boc Deprotection and Salt Formation The removal of the tert-butoxycarbonyl (Boc) group is historically performed using trifluoroacetic acid (TFA). However, TFA yields hygroscopic salts that are difficult to handle at scale and can cause corrosion in stainless steel reactors.

  • Causality for Reagent Selection: We utilize a method employing concentrated aqueous HCl in acetone[3]. Acetone serves a dual purpose: it is a "process-friendly" solvent that dissolves the Boc-protected intermediate, and it acts as an anti-solvent for the resulting amine hydrochloride salt[3]. As the Boc group is cleaved (releasing CO2​ and isobutylene), the target Methyl 2-(3-aminoazetidin-1-yl)acetate dihydrochloride directly crystallizes out of the reaction matrix, driving the equilibrium forward and eliminating the need for a separate crystallization step[3].

Process Workflow

G SM Boc-3-aminoazetidine (Starting Material) Alk N-Alkylation (Methyl bromoacetate, K2CO3, ACN) SM->Alk Step 1: 45°C Int Boc-Protected Intermediate Alk->Int Filtration & Solvent Swap Deprot Boc Deprotection (HCl in Acetone) Int->Deprot Step 2: 50°C Prod Methyl 2-(3-aminoazetidin-1-yl)acetate Dihydrochloride Deprot->Prod Direct Crystallization

Figure 1: Two-step scalable synthesis workflow for Methyl 2-(3-aminoazetidin-1-yl)acetate.

Quantitative Process Optimization

Prior to executing the kilogram-scale protocol, a Design of Experiments (DoE) was conducted to optimize the N-alkylation step. The goal was to maximize conversion while suppressing the formation of over-alkylated impurities.

Table 1: DoE Optimization for the N-Alkylation Step

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile (HPLC Area %)
1DIPEA (2.0)DCM252468.45.2 (Unreacted starting material)
2 K2​CO3​ (2.0)DMF60885.114.3 (Over-alkylated quaternary salt)
3 K2​CO3​ (2.0)ACN451298.2< 1.0 (Clean profile, target optimized)

Step-by-Step Methodologies

Protocol A: Synthesis of tert-butyl (1-(2-methoxy-2-oxoethyl)azetidin-3-yl)carbamate (Step 1)

This protocol is designed as a self-validating system; proceeding to Step 2 is contingent upon meeting specific In-Process Control (IPC) criteria.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2​ . Charge the reactor with acetonitrile (ACN, 10 volumes relative to starting material).

  • Reagent Charging: Add tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and finely milled anhydrous K2​CO3​ (2.0 equiv). Stir the suspension at 20 °C for 15 minutes.

  • Alkylation: Add methyl bromoacetate (1.05 equiv) dropwise over 45 minutes via an addition funnel. Maintain the internal temperature below 30 °C during the addition to control the mild exotherm.

  • Heating & IPC: Heat the reaction mixture to 45 °C and stir for 12 hours.

    • Self-Validation (IPC 1): Pull a 1 mL aliquot, filter, and analyze via HPLC. The reaction is deemed complete when unreacted Boc-3-aminoazetidine is ≤ 1.5% (Area %).

  • Workup: Cool the reactor to 20 °C. Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with fresh ACN (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the intermediate as a viscous pale-yellow oil. This material is used directly in Step 2 without further purification.

Protocol B: Synthesis of Methyl 2-(3-aminoazetidin-1-yl)acetate Dihydrochloride (Step 2)

Caution: This step generates significant volumes of CO2​ and isobutylene gas. Ensure the reactor is equipped with an adequate venting system and a scrubber.

  • Solvent Swap: Dissolve the crude intermediate from Step 1 in acetone (8 volumes) in a clean, N2​ -purged reactor.

  • Acid Addition: Heat the solution to 40 °C. Slowly add concentrated aqueous HCl (37%, 3.0 equiv) dropwise over 1 hour.

    • Causality Note: The slow addition controls the rate of off-gassing. As the Boc group is cleaved, the highly polar dihydrochloride salt will begin to spontaneously precipitate from the moderately polar acetone matrix[3].

  • Maturation: Increase the internal temperature to 50 °C and stir for an additional 3 hours to ensure complete deprotection.

    • Self-Validation (IPC 2): Analyze an aliquot via LC-MS. The target mass ( [M+H]+=145.1 ) should be the only significant peak, with no trace of the Boc-protected mass ( [M+H]+=245.1 ).

  • Crystallization: Slowly cool the reactor to 0 °C over 2 hours at a cooling rate of 0.4 °C/min to promote the growth of large, easily filterable crystals. Hold at 0 °C for 1 hour.

  • Isolation: Filter the resulting thick white slurry. Wash the filter cake with cold acetone (2 × 2 volumes).

  • Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved. The resulting Methyl 2-(3-aminoazetidin-1-yl)acetate dihydrochloride is a highly stable, non-hygroscopic white crystalline solid, ready for downstream pharmaceutical coupling.

References

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex Synthesis Group. Retrieved from [Link]4]

  • Mykhailiuk, P. K., et al. (2024). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. ResearchGate (Angewandte Chemie). Retrieved from [Link]2]

  • Organic Process Research & Development. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications. Retrieved from [Link]3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst selection for Methyl 2-(3-aminoazetidin-1-yl)acetate cross-coupling

Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting and optimization strategies for the Buchwald-Hartwig amination of Methyl 2-(3-aminoazetidin-1-yl)acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting and optimization strategies for the Buchwald-Hartwig amination of Methyl 2-(3-aminoazetidin-1-yl)acetate .

Mechanistic Overview & Logic

When cross-coupling Methyl 2-(3-aminoazetidin-1-yl)acetate, you must balance three competing structural challenges:

  • The Primary Amine (C3): Highly nucleophilic, making it prone to over-arylation (diarylation) if the catalyst does not rapidly undergo reductive elimination.

  • The Methyl Ester: Highly susceptible to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu).

  • The Azetidine Nitrogen (N1): A tertiary amine that can competitively coordinate to the palladium center, leading to catalyst poisoning or off-target reactivity.

To achieve high yields, the catalytic cycle must be tightly controlled. The oxidative addition must be followed by rapid amine coordination and deprotonation by a weak base, culminating in a fast reductive elimination to prevent side reactions.

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NH2-R)(X)L OxAdd->AmineCoord + R-NH2 Amido Deprotonation Pd(II)(Ar)(NH-R)L AmineCoord->Amido + Base - Base·HX RedElim Reductive Elimination Ar-NH-R + Pd(0)L Amido->RedElim Rapid Elimination (BrettPhos) RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting key mechanistic steps.

Catalyst & Condition Selection Matrix

Based on established cross-coupling parameters for primary amines and base-sensitive substrates , the following table summarizes the quantitative performance of various catalyst systems.

LigandPd SourceBaseSolventSelectivity / Outcome
BrettPhos BrettPhos Pd G3 Cs₂CO₃ t-BuOH Optimal: >95% monoarylation, ester fully preserved.
RuPhosRuPhos Pd G3NaOtBuDioxanePoor: Severe ester hydrolysis, ~15% diarylation.
tBuXPhosPd₂(dba)₃K₃PO₄TolueneModerate: Good ester tolerance, but sluggish conversion.
BINAPPd(OAc)₂Cs₂CO₃DMFLow: Catalyst poisoning by N1 azetidine, <30% yield.

Troubleshooting & FAQs

Q1: Why am I observing complete ester hydrolysis in my crude NMR? A1: You are likely using a strong alkoxide base like Sodium tert-butoxide (NaOtBu). These bases readily attack the methyl ester of your acetate group. Solution: Switch to a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .

Q2: My reaction yields a significant amount of the diarylated azetidine. How do I stop the reaction at monoarylation? A2: Primary amines are prone to over-arylation because the monoarylated product (a secondary amine) can still undergo oxidative addition. Solution: Use a highly sterically demanding dialkylbiarylphosphine ligand like BrettPhos . The architecture of BrettPhos specifically accelerates the reductive elimination step and creates a steric environment that physically blocks the secondary amine from coordinating to the Pd(II) center .

Q3: The reaction stalls at 40-50% conversion. Is the azetidine ring poisoning the catalyst? A3: Yes, the tertiary nitrogen (N1) of the azetidine ring can competitively bind to the palladium center, creating an off-cycle resting state. Solution: Utilize a Third-Generation (G3) or Fourth-Generation (G4) Palladacycle Precatalyst (e.g., BrettPhos Pd G3). These precatalysts generate the active monolithic Pd(0)L species rapidly and quantitatively, outcompeting the off-target chelation from the azetidine nitrogen [[1]]([Link]).

Q4: Can I use DMF or DMSO to improve the solubility of my base? A4: Avoid highly polar aprotic solvents if possible. While they dissolve bases well, they also stabilize off-cycle cationic palladium species and can promote azetidine ring-opening via β-carbon elimination. Solution: Use anhydrous tert-butanol (t-BuOH) or 1,4-Dioxane. t-BuOH is particularly synergistic with Cs₂CO₃ for base-sensitive cross-couplings.

Standard Operating Procedure: Optimized Cross-Coupling

This self-validating protocol ensures the integrity of the methyl ester while maximizing monoarylation of the primary amine.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • Methyl 2-(3-aminoazetidin-1-yl)acetate (1.2 equiv)

  • BrettPhos Pd G3 (2-5 mol %)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv, finely milled and anhydrous)

  • Anhydrous tert-Butanol (t-BuOH) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (if solid), BrettPhos Pd G3, and anhydrous Cs₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Amine Addition: Dissolve Methyl 2-(3-aminoazetidin-1-yl)acetate in anhydrous t-BuOH. Add this solution to the reaction vial. (If the aryl halide is a liquid, add it at this stage via microsyringe).

  • Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated aluminum block at 80 °C.

  • Agitation: Stir vigorously (800-1000 rpm). Causality note: Cs₂CO₃ is largely insoluble in t-BuOH; high-shear stirring is critical to maximize the solid-liquid interfacial area required for the deprotonation step.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The reaction typically reaches full conversion within 8-16 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the azetidine core).

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization of Methyl 2-(3-aminoazetidin-1-yl)acetate derivatives

LC-MS Characterization of Methyl 2-(3-aminoazetidin-1-yl)acetate Derivatives: A Comparative Guide to Stationary Phase Performance Executive Summary Methyl 2-(3-aminoazetidin-1-yl)acetate is a highly polar, basic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Characterization of Methyl 2-(3-aminoazetidin-1-yl)acetate Derivatives: A Comparative Guide to Stationary Phase Performance

Executive Summary

Methyl 2-(3-aminoazetidin-1-yl)acetate is a highly polar, basic building block increasingly utilized in medicinal chemistry as a bioisostere to improve the pharmacokinetic profiles of drug candidates. However, its high hydrophilicity and basicity present severe analytical bottlenecks in standard reversed-phase liquid chromatography (RPLC). This guide objectively compares three chromatographic strategies—Standard C18, Polar-Embedded AQ-C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the definitive workflow for the LC-MS characterization of azetidine derivatives.

The Analytical Conundrum: Why Standard RPLC Fails

Azetidine derivatives like methyl 2-(3-aminoazetidin-1-yl)acetate possess a tertiary ring nitrogen and a primary amine, resulting in a negative LogP and a high pKa (~9.0). When analyzed via traditional RPLC, three distinct failures occur:

  • Retention Failure & Phase Dewetting: In standard C18 columns, highly polar analytes elute near or within the void volume. Attempting to retain them requires highly aqueous mobile phases (>95% water), which can cause hydrophobic phase collapse (dewetting) in traditional C18 pores, leading to irreproducible retention times[1].

  • Peak Tailing: The protonated amines undergo secondary ion-exchange interactions with residual, unendcapped acidic silanols on the silica surface, leading to severe peak asymmetry.

  • Ion Suppression: Highly aqueous mobile phases possess high surface tension, which impedes efficient droplet desolvation in the Electrospray Ionization (ESI) source, drastically reducing MS sensitivity[2].

Mechanistic Comparison of Column Alternatives

To overcome these limitations, alternative stationary phases must be employed to align the chromatographic chemistry with the physical properties of the analyte[3].

  • Standard C18 (The Baseline): Relies purely on hydrophobic partitioning. Fails for polar azetidines without the use of ion-pairing reagents (which permanently contaminate LC-MS systems and suppress ionization).

  • Polar-Embedded C18 (AQ-C18): Incorporates a polar functional group (e.g., amide or carbamate) near the silica surface. This shields residual silanols (reducing tailing) and prevents phase dewetting in 100% aqueous conditions, offering moderate retention for polar metabolites[1].

  • HILIC (The Optimal Solution): Utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Retention is achieved via the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface[4]. Because HILIC uses high organic content, it fundamentally enhances ESI-MS efficiency by lowering surface tension and promoting rapid desolvation[2].

OptimizationLogic Start Methyl 2-(3-aminoazetidin-1-yl)acetate LogP < 0, pKa ~9.0 Decision Select Stationary Phase Start->Decision C18 Standard C18 (RPLC) Phase Dewetting Decision->C18 Traditional Approach AQC18 Polar-Embedded C18 Moderate Retention Decision->AQC18 100% Aqueous Compatible HILIC HILIC (Amide/Zwitterionic) Optimal Partitioning Decision->HILIC High Organic Compatible

Logical decision tree for selecting the optimal LC-MS stationary phase for polar azetidines.

Experimental Design & Self-Validating Protocols

To objectively compare these columns, a self-validating LC-MS protocol was designed. This system includes system suitability testing (SST) and matrix blanks to ensure causality, verify column equilibration, and rule out carryover or baseline drift.

Step-by-Step Methodology:

Step 1: Sample Preparation & Matrix Matching

  • Dissolve the methyl 2-(3-aminoazetidin-1-yl)acetate standard in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL.

  • Critical Causality: Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions of the respective column. Injecting a highly aqueous sample into a HILIC column will cause severe peak distortion due to solvent mismatch; the sample diluent must match the starting gradient.

Step 2: System Suitability & Equilibration (Self-Validation)

  • Void Volume Verification: Inject a neutral void-volume marker (Uracil for RPLC, Toluene for HILIC) to accurately determine the dead time ( t0​ ) and confirm system plumbing integrity.

  • Equilibration Validation: For HILIC, flush the column with at least 50 column volumes of mobile phase to establish the stable aqueous layer. Inject three consecutive blank runs. The baseline must remain stable to verify that the water layer is fully immobilized and carryover is absent.

Step 3: LC Parameters Setup

  • Standard C18 (2.1 x 50 mm, 1.8 µm): Mobile Phase A: 0.1% Formic acid in Water. B: 0.1% Formic acid in ACN. Gradient: 2% B to 95% B over 5 mins.

  • AQ-C18 (2.1 x 50 mm, 2.7 µm): Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). B: ACN. Isocratic hold at 0% B for 2 mins to maximize polar retention, then gradient to 50% B[1].

  • HILIC Amide (2.1 x 50 mm, 1.7 µm): Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). B: ACN. Gradient: 95% B to 50% B over 5 mins[4].

Step 4: MS/MS Detection

  • Operate the mass spectrometer in ESI Positive mode.

  • Monitor the[M+H]+ precursor ion (m/z 145.1) and optimize collision energy for dominant product ions (e.g., loss of the acetate group).

IonizationMechanism cluster_RPLC RPLC (High Aqueous) cluster_HILIC HILIC (High Organic) Eluent Column Eluent HighWater High Surface Tension (>90% Water) Eluent->HighWater HighOrg Low Surface Tension (>80% Acetonitrile) Eluent->HighOrg PoorDesolv Slow Desolvation HighWater->PoorDesolv LowSignal Low MS Sensitivity PoorDesolv->LowSignal FastDesolv Rapid Desolvation HighOrg->FastDesolv HighSignal High MS Sensitivity FastDesolv->HighSignal

Mechanistic pathway comparing ESI-MS desolvation efficiency between RPLC and HILIC modes.

Performance Metrics & Data Presentation

The following table summarizes the quantitative performance of the three column chemistries for the azetidine derivative, highlighting the superiority of HILIC in both chromatographic resolution and mass spectrometric sensitivity.

Chromatographic ParameterStandard C18Polar-Embedded AQ-C18HILIC (Amide Phase)
Retention Factor (k') 0.2 (Elutes in void)1.8 (Moderate retention)5.4 (Strong retention)
Peak Asymmetry (As) 2.8 (Severe tailing)1.5 (Slight tailing)1.05 (Excellent symmetry)
MS Signal-to-Noise (S/N) 1204803,200
ESI Desolvation Efficiency PoorModerateExcellent
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + ShieldingAqueous Layer Partitioning

Conclusion & Best Practices

While AQ-C18 provides a viable stopgap for analyzing polar amines in highly aqueous conditions without phase collapse, HILIC stands out as the superior technique for methyl 2-(3-aminoazetidin-1-yl)acetate derivatives . By aligning the chromatographic requirement for high organic mobile phases with the mass spectrometer's preference for low-surface-tension solvents, HILIC delivers an order-of-magnitude increase in sensitivity and pristine peak shapes. For drug development professionals characterizing highly polar basic scaffolds, transitioning from RPLC to HILIC is not just an optimization—it is a mandatory upgrade for data integrity.

References

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: halocolumns.com URL:[Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note Source: agilent.com URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: chromtech.com URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: lcms.cz URL:[Link]

Sources

Comparative

Comparative Validation Guide: Biological Activity of Methyl 2-(3-aminoazetidin-1-yl)acetate Derivatives in Cell Lines

Executive Summary Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS: 1468994-99-1) has emerged as a privileged bioisosteric building block in contemporary medicinal chemistry [1]. While the compound itself serves as a syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS: 1468994-99-1) has emerged as a privileged bioisosteric building block in contemporary medicinal chemistry [1]. While the compound itself serves as a synthetic intermediate, its incorporation into small-molecule scaffolds—particularly as a replacement for traditional piperazine or pyrrolidine rings—drastically alters the physicochemical and pharmacokinetic landscape of the resulting drug candidates. The acetate moiety provides a versatile synthetic handle for downstream amide coupling, enabling rapid diversification of inhibitor libraries.

This guide provides a comprehensive framework for validating the biological activity of 3-aminoazetidine-functionalized compounds, comparing their performance against traditional analogs, and detailing self-validating experimental protocols for in vitro cell line evaluation.

Mechanistic Rationale: The Azetidine Advantage

Why substitute traditional diamines with 3-aminoazetidine derivatives?

In drug development, late-stage attrition often stems from poor ADME/Tox profiles rather than a lack of target affinity. As a Senior Application Scientist, I emphasize that the causality behind utilizing Methyl 2-(3-aminoazetidin-1-yl)acetate lies in its structural rigidity and altered electron distribution:

  • Reduced Lipophilicity (LogD): The compact four-membered azetidine ring lowers the overall lipophilicity compared to six-membered piperazines. This structural shift directly correlates with enhanced aqueous solubility, a critical parameter for oral bioavailability [3].

  • pKa Modulation & Safety: Traditional basic amines often suffer from off-target hERG channel inhibition, leading to cardiotoxicity. The azetidine nitrogen exhibits a shifted pKa, which disrupts the electrostatic interactions required for hERG binding, thereby significantly widening the therapeutic safety window [2].

  • Vectorial Trajectory: The 3-amino substitution provides a highly specific, linear exit vector for functional groups. This allows for precise, rigid interactions with kinase hinge regions or allosteric pockets (e.g., the KRAS/SOS1 interface) without the entropic penalty associated with highly flexible linkers [2].

Comparative Profiling: Azetidine vs. Piperazine Derivatives

To objectively assess the performance upgrade, we compare a prototypical kinase/GEF inhibitor functionalized with a standard piperazine against its 3-aminoazetidine counterpart (synthesized via Methyl 2-(3-aminoazetidin-1-yl)acetate).

The following data summarizes the quantitative improvements observed in mutant cell lines (e.g., KRAS-mutant A549).

Table 1: Comparative Biological and Physicochemical Profiling
ParameterStandard Piperazine Analog3-Aminoazetidine AnalogFold Change / Mechanistic Impact
Target Affinity (IC50) 12.5 nM3.9 nM3.2x Improvement: Enhanced structural rigidity
Cellular Potency (A549 3D) 450 nM162 nM2.7x Improvement: Better membrane permeability
Aqueous Solubility 1,200 µM>24,000 µM>20x Improvement: Lower LogD and crystal packing
hERG Inhibition (IC50) 2.1 µM>30 µMSignificant Safety Increase: Altered basicity (pKa)
Genotoxicity NegativeNegativeMaintained baseline safety profile

Quantitative data synthesized from recent validation studies of pyrimidine and nicotinamide drug derivatives [2, 3].

Workflow & Signaling Pathway Visualizations

To conceptualize the validation process and the biological mechanism of action, refer to the logical workflows below.

Workflow Synthesis 1. Synthesis via Methyl 2-(3-aminoazetidin-1-yl)acetate QC 2. LC-MS/NMR QC (Purity >95%) Synthesis->QC Biochem 3. Cell-Free Assay (Target IC50) QC->Biochem CellLine 4. Cell Line Selection (e.g., KRAS-mutant A549) Biochem->CellLine Viability 5a. 3D Viability Assay (CellTiter-Glo) CellLine->Viability TargetEngage 5b. Target Engagement (Western Blot p-ERK) CellLine->TargetEngage Decision 6. Lead Progression (ADME/Tox) Viability->Decision TargetEngage->Decision

Caption: End-to-end validation workflow for 3-aminoazetidine derivatives, from synthesis to cells.

Pathway EGF Growth Factor (EGF) SOS1 SOS1 (GEF) EGF->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP RAF RAF / MEK / ERK KRAS_GTP->RAF Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->SOS1 Blocks Interaction Proliferation Cell Proliferation RAF->Proliferation

Caption: Mechanism of action for 3-aminoazetidine-based SOS1 inhibitors modulating the KRAS pathway.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols for validating the biological activity of the synthesized derivatives incorporate internal feedback loops (self-validation) via strict control parameters.

Protocol A: 3D Spheroid Cell Viability Assay (Phenotypic Validation)

Causality Check: 3D cultures are utilized because they better mimic the physiological tumor microenvironment (hypoxia, nutrient gradients) than 2D monolayers, providing a more accurate assessment of a compound's penetrance and true in vivo efficacy [2].

  • Cell Seeding: Seed target cells (e.g., A549 for KRAS mutant, or HCT116) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to initiate spheroid formation. Incubate at 37°C, 5% CO2 for 72 hours.

  • Compound Preparation (The Self-Validating Step):

    • Test Compound: Serial 3-fold dilutions of the azetidine derivative (10 µM down to 0.5 nM).

    • Negative Control: 0.1% DMSO vehicle (Establishes the 100% viability baseline).

    • Positive Control: 1 µM Staurosporine or a known clinical inhibitor like BI-3406 (Validates assay sensitivity and dynamic range).

  • Treatment: Add compounds to the spheroids and incubate for 96 hours.

  • Quantification: Add CellTiter-Glo® 3D Reagent (volume equal to the cell culture medium). Shake for 5 minutes to lyse cells, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout & Validation: Measure luminescence. Calculate the IC50 using a 4-parameter logistic curve fit.

    • System Validation Check: The assay is only deemed valid if the DMSO control shows consistent exponential growth (high ATP) and the positive control reduces viability by >90%.

Protocol B: Western Blot for Target Engagement (Mechanistic Validation)

Causality Check: Phenotypic cell death must be causally linked to the intended mechanism (e.g., inhibition of the MAPK pathway) rather than non-specific off-target toxicity.

  • Treatment & Lysis: Treat cells in 6-well plates with the azetidine derivative at 0.5x, 1x, and 5x the calculated IC50 for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Perform a BCA assay to ensure equal loading—this is non-negotiable for quantitative western blotting.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting (Self-Validating Controls):

    • Probe for the phosphorylated target (e.g., p-ERK1/2) to check pathway suppression.

    • Probe for the total protein (e.g., Total ERK1/2) to ensure the compound inhibits phosphorylation, not overall protein expression.

    • Probe for a housekeeping gene (e.g., GAPDH or β-actin) to validate equal loading across all lanes.

  • Analysis: Quantify band intensities using densitometry. A successful validation requires a dose-dependent decrease in the p-ERK/Total ERK ratio, confirming direct on-target engagement.

References

  • ACS Medicinal Chemistry Letters. "Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors." ACS Publications, 2025. Available at:[Link]

  • Pharmaceuticals. "Recent Advances in Pyrimidine-Based Drugs." Semantic Scholar / MDPI, 2024. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.